Understanding how Furathiocarb works as an insecticide is crucial for developing efficient pest control methods and evaluating its potential impact on non-target organisms. Research has shown that Furathiocarb acts as a cholinesterase inhibitor, disrupting the nervous system of insects by blocking the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, leading to uncontrolled muscle spasms and ultimately death in insects [].
The environmental persistence and degradation of Furathiocarb are critical aspects studied in scientific research to assess its potential impact on the environment. Studies have shown that Furathiocarb degrades in soil and water through various processes, including microbial degradation, hydrolysis, and photolysis [, ]. However, the rate of degradation can vary depending on environmental factors like temperature, moisture, and soil composition.
Scientific research also investigates the potential negative impacts of Furathiocarb on non-target organisms, including beneficial insects, wildlife, and aquatic life. Studies have documented varying degrees of toxicity in different species, with some birds and aquatic invertebrates showing higher susceptibility compared to mammals [, ]. Evaluating these potential risks is crucial for informing regulations and responsible use of the insecticide.
Beyond its primary use as an insecticide, Furathiocarb's properties have sparked scientific interest in exploring its potential applications in other areas. Some studies have investigated its potential use as an antiparasitic agent against ticks and mites []. However, further research is needed to determine its efficacy and safety in these contexts.
Furathiocarb is a synthetic compound classified as a carbamate insecticide. Its chemical formula is , and it is known for its action as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses and muscle contractions. The compound is primarily utilized in agricultural practices for pest control due to its systemic and contact insecticidal properties .
Furathiocarb undergoes metabolic transformations primarily in the liver, where it is converted into various metabolites through two main pathways: the carbofuran metabolic pathway and the furathiocarb oxidation pathway. The predominant enzyme involved in these reactions is cytochrome P450 3A4, which accounts for approximately 95.9% of the metabolic activity related to the carbofuran pathway. Other enzymes such as CYP1A2 and CYP2B6 contribute minimally .
The primary metabolites identified include:
These metabolites exhibit varying degrees of biological activity, with carbofuran being noted for its potent inhibition of acetylcholinesterase compared to furathiocarb itself .
Furathiocarb acts as an inhibitor of acetylcholinesterase, a critical enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, furathiocarb can lead to symptoms associated with cholinergic toxicity, such as excessive salivation, muscle twitching, and respiratory distress at higher exposure levels. The effects are generally reversible, unlike those caused by organophosphate compounds .
In terms of ecological impact, furathiocarb has been detected in various ecosystems, raising concerns about its potential effects on non-target organisms and human health .
Furathiocarb can be synthesized through several chemical pathways involving the reaction of a benzofuran derivative with a carbamate moiety. The synthesis typically involves the following steps:
The specific conditions (temperature, pressure, and catalysts) can vary based on the desired yield and purity of the final product .
Interaction studies have shown that furathiocarb can affect various cytochrome P450 enzymes in humans, indicating potential drug-drug interactions when administered alongside other medications metabolized by these enzymes. The compound's inhibition of acetylcholinesterase also suggests a need for caution in environments where individuals may be exposed to other cholinergic agents .
Furathiocarb shares similarities with other carbamate insecticides but exhibits unique characteristics that distinguish it from them. Below is a comparison with selected similar compounds:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Carbofuran | C₁₄H₁₈N₂O₃ | Acetylcholinesterase inhibitor | More potent than furathiocarb in AChE inhibition |
| Carbosulfan | C₁₈H₂₃N₃O₃S | Acetylcholinesterase inhibitor | Broader spectrum of insecticidal activity |
| Benfuracarb | C₁₆H₁₉N₂O₃S | Acetylcholinesterase inhibitor | Less toxic compared to furathiocarb |
| Benthiocarb | C₁₈H₂₂N₂O₃S | Acetylcholinesterase inhibitor | Different structural backbone |
Furathiocarb is unique due to its specific structural features that influence its metabolic pathways and biological activity compared to these similar compounds .
Furathiocarb undergoes metabolic biotransformation primarily through nitrogen-sulfur bond cleavage, representing the predominant metabolic pathway in mammalian hepatic microsomes [1] [2]. The nitrogen-sulfur bond cleavage mechanism operates through heterolytic cleavage, resulting in the formation of carbofuran and a methylcarbamate moiety [1] [2] [3]. This bond-cleavage reaction is catalyzed predominantly by cytochrome P450 3A4, which accounts for 95.9% of the carbofuran metabolic pathway activity in human hepatic microsomes [1] [2].
The mechanism involves the enzymatic attack on the nitrogen-sulfur linkage within the furathiocarb molecule, leading to the liberation of the more pharmacologically active carbofuran metabolite [1] [2]. This process represents a bioactivation pathway, as carbofuran demonstrates significantly greater acetylcholinesterase inhibition potency compared to the parent furathiocarb compound [1] [3]. The nitrogen-sulfur bond cleavage occurs through a cytochrome P450-mediated oxidative process that requires nicotinamide adenine dinucleotide phosphate hydrogen as a cofactor [1] [2].
Additional minor bond-cleavage mechanisms include carbamate carbon-nitrogen bond hydrolysis, which produces phenolic compounds and methylamine through non-cytochrome P450 mediated pathways [1]. Aromatic carbon-hydrogen bond cleavage occurs via hydroxylation through hydrogen abstraction mechanisms, primarily mediated by cytochrome P450 2C19 and cytochrome P450 2D6 isoforms [1] [2]. Aliphatic carbon-hydrogen bonds undergo oxidative hydroxylation processes catalyzed by cytochrome P450 3A5 and cytochrome P450 3A4 enzymes [1] [2].
The carbofuran metabolic pathway produces six distinct metabolites that have been identified and characterized using authentic standards [1] [2]. These metabolites represent sequential biotransformation products arising from the initial nitrogen-sulfur bond cleavage of furathiocarb.
| Metabolite | Formation Pathway | Molecular Formula | Mass Spectrometry Transition | Abundance in Human Hepatic Microsomes |
|---|---|---|---|---|
| Carbofuran | Nitrogen-sulfur bond cleavage of furathiocarb | C₁₂H₁₅NO₃ | 222.11 > 123.04 | High |
| 3-Hydroxycarbofuran | Hydroxylation of carbofuran at position 3 | C₁₂H₁₅NO₄ | 238.11 > 220.10 | High |
| 3-Ketocarbofuran | Oxidation of 3-hydroxycarbofuran | C₁₂H₁₃NO₄ | 236.09 > 177.05 | Moderate |
| 3-Keto-7-phenolcarbofuran | Combined keto-phenol metabolite formation | C₁₂H₁₃NO₄ | 236.09 > 179.07 | Low |
| 3-Hydroxy-7-phenolcarbofuran | Combined hydroxy-phenol metabolite formation | C₁₂H₁₅NO₅ | 254.10 > 195.06 | Moderate |
| 7-Phenolcarbofuran | Hydroxylation at position 7 | C₁₂H₁₅NO₄ | 238.11 > 181.08 | High |
Carbofuran represents the primary metabolite formed through nitrogen-sulfur bond cleavage and serves as the precursor for subsequent metabolic transformations [1] [2]. The formation of 3-hydroxycarbofuran occurs through hydroxylation at the 3-position of the benzofuran ring system, representing a major metabolic pathway in mammalian species [1] [2] [3]. This metabolite demonstrates high abundance in human hepatic microsomes and serves as a biomarker for carbamate exposure in epidemiological studies [1].
3-Ketocarbofuran formation results from the oxidation of 3-hydroxycarbofuran, representing a further metabolic step in the carbofuran biotransformation pathway [1] [2]. The metabolite demonstrates moderate abundance in human hepatic microsomes and varies significantly between individual donors, with formation rates ranging from 0.28 to 15.6 nanomoles per milligram protein per minute [1].
7-Phenolcarbofuran arises through hydroxylation at the 7-position of the benzofuran ring system and represents another major metabolic product [1] [2]. This metabolite demonstrates consistent formation across mammalian species and exhibits high abundance in human hepatic microsomes [1].
The distal metabolites 3-keto-7-phenolcarbofuran and 3-hydroxy-7-phenolcarbofuran represent combined metabolic products arising from multiple hydroxylation and oxidation reactions [1] [2]. These metabolites demonstrate lower abundance compared to the primary metabolites and show significant interindividual variation in formation rates [1].
The furathiocarb oxidation pathway involves hydroxylation processes that produce hydroxylated derivatives of the parent compound without nitrogen-sulfur bond cleavage [1] [2]. Two distinct hydroxylated metabolites, designated as metabolite A and metabolite B, have been identified through liquid chromatography-tandem mass spectrometry analysis [1] [2].
Hydroxylation metabolite A, detected at retention time 11.44 minutes, demonstrates a mass spectrometry transition of 399.20 > 195.00 and is primarily formed through cytochrome P450 2C19 and cytochrome P450 2D6-mediated reactions [1] [2]. The relative contribution of these enzymes shows cytochrome P450 2C19 accounting for 67.8% and cytochrome P450 2D6 contributing 32.2% of metabolite A formation [1].
Hydroxylation metabolite B, detected at retention time 11.64 minutes, exhibits a mass spectrometry transition of 399.20 > 193.00 and is formed through the combined action of cytochrome P450 3A5, cytochrome P450 3A4, and cytochrome P450 2A6 [1] [2]. The relative contributions demonstrate cytochrome P450 3A5 accounting for 42.8%, cytochrome P450 3A4 contributing 41.7%, and cytochrome P450 2A6 representing 15.5% of metabolite B formation [1].
Hydroxylation may occur at multiple sites within the furathiocarb molecule, including the carbamate nitrogen-methyl group, alkyl substituents, or the aromatic ring system [1] [2]. The hydroxylation at the phenyl ring and nitrogen-methyl moiety has been reported in the metabolism of structurally related carbamate compounds such as bendiocarb [1]. Ring hydroxylation represents a predominant metabolic route for carbofuran in mammals and involves hydroxylation followed by conjugation reactions [1].
The hydroxylation process demonstrates species-specific variations, with rats producing the highest amounts of hydroxylated metabolites and humans demonstrating the smallest amounts, particularly for metabolite A [3]. The formation of hydroxylated metabolites shows apparent decline as a function of incubation time in most mammalian species, suggesting further metabolic conversion to other products [3].
Sulfoxidation represents a minor metabolic pathway for furathiocarb biotransformation, producing sulfoxidated derivatives through cytochrome P450-mediated oxidation of sulfur atoms [1] [2]. The sulfoxidation mechanism involves the insertion of oxygen atoms into the sulfur-containing moieties of the furathiocarb molecule, resulting in sulfoxide metabolite formation [1].
The sulfoxidation pathway produces metabolites that are tentatively identified as sulfoxidated derivatives of furathiocarb, designated as metabolite A and metabolite B [1] [2]. These metabolites demonstrate the same molecular mass and similar fragmentation patterns to their hydroxylated counterparts, making definitive structural assignment challenging without additional analytical techniques [1].
Cytochrome P450 2C19 represents the primary enzyme involved in sulfoxidation reactions, demonstrating well-characterized sulfoxidation activity for structurally diverse pesticides including endosulfan-α, fenthion, fipronil, methiocarb, sulprofos, and phorate [1]. The enzyme mediates sulfoxidation through the formation of reactive oxygen species that interact with sulfur atoms in the substrate molecule [1].
Cytochrome P450 3A4 also contributes to sulfoxidation reactions and has been reported to mediate sulfoxidation of various pesticides including ametryne, disulfoton, methiocarb, phorate, sulprofos, endosulfan-α, endosulfan-β, fenthion, and fipronil [1]. The enzyme demonstrates broad substrate specificity for sulfoxidation reactions and represents a major contributor to phase I metabolism [1].
The sulfoxidation pathway demonstrates relatively insignificant contribution to furathiocarb metabolism in human hepatic microsomes compared to the carbofuran metabolic pathway [2]. The ratios between carbofuran metabolic pathway and sulfoxidation pathway range from 24-fold to 115-fold in human hepatic microsomes from different donors [1].
Furathiocarb demonstrates significant species-specific metabolic variations across seven mammalian species, including human, rat, mouse, dog, rabbit, minipig, and monkey [3]. These variations encompass both qualitative and quantitative differences in metabolic pathway utilization and metabolite formation rates.
| Species | Carbofuran Pathway Vmax (nmol/mg protein/min) | Carbofuran Pathway Km (µM) | Oxidation Pathway Vmax (nmol/mg protein/min) | Pathway Ratio (Carbofuran:Oxidation) |
|---|---|---|---|---|
| Human | 13.5 ± 0.8 | 40.6 ± 9.6 | 2.9 ± 0.6 | 4.3-fold |
| Rat | 8.5 ± 0.4 | 25.1 ± 4.5 | 7.1 ± 0.9 | 2.0-fold |
| Mouse | 8.6 ± 0.4 | 24.9 ± 5.2 | 1.3 ± 0.1 | 7.0-fold |
| Dog | 37.2 ± 1.7 | 166.0 ± 19.6 | 12.8 ± 7.9 | 4.8-fold |
| Rabbit | 16.1 ± 0.9 | 47.3 ± 9.7 | 8.9 ± 2.4 | 3.4-fold |
| Minipig | 21.7 ± 1.3 | 53.1 ± 11.3 | 11.4 ± 4.4 | 5.8-fold |
| Monkey | 13.7 ± 0.6 | 31.6 ± 6.1 | 10.6 ± 5.1 | 9.4-fold |
The carbofuran metabolic pathway demonstrates predominance over the oxidation pathway in all species studied, with significant variations in the magnitude of this predominance [3]. Monkey hepatic microsomes exhibit the highest ratio between carbofuran and oxidation pathways at 9.4-fold, followed by mouse at 7.0-fold, while rat demonstrates the lowest ratio at 2.0-fold [3].
Dog hepatic microsomes demonstrate the highest maximum velocity for the carbofuran pathway at 37.2 nanomoles per milligram protein per minute, indicating the highest metabolic capacity [3]. Conversely, rat and mouse hepatic microsomes show the highest affinity for the carbofuran pathway with the lowest Michaelis constant values of 25.1 and 24.9 micromolar, respectively [3].
No unique human or experimental animal metabolites were detected across the seven mammalian species studied [3]. All identified metabolites were present in hepatic microsomes from all species, indicating conserved metabolic pathways across mammalian species [3]. However, quantitative differences in metabolite formation rates demonstrate significant species-specific variations.
In the carbofuran metabolic pathway, rat hepatic microsomes showed the highest concentrations of carbofuran formation, while dog hepatic microsomes produced the lowest concentrations [3]. Human, monkey, and dog hepatic microsomes demonstrated the highest activity for biotransformation to 3-ketocarbofuran and 3-hydroxy-7-phenolcarbofuran metabolites [3].
For the oxidation pathway metabolites, rat hepatic microsomes produced the highest amounts of hydroxylated and sulfoxidated derivatives, while human hepatic microsomes demonstrated the smallest amounts, particularly for metabolite A [3]. Mouse and rat hepatic microsomes showed conspicuously high and steady formation of both metabolite A and metabolite B [3].
Animal-to-human differences in hepatic clearance rates provide important data for risk assessment and uncertainty factor development [3]. For the carbofuran metabolic pathway, mouse demonstrates 3.9-fold higher clearance than humans, while dog shows the closest value with only 1.8-fold difference [3]. For the oxidation pathway, rat demonstrates 7.0-fold higher clearance than humans, while monkey shows the closest value with 1.2-fold difference [3].
The characterization of furathiocarb metabolites employs sophisticated analytical methodologies that combine multiple mass spectrometric techniques with chromatographic separation [1] [2]. These methodologies enable accurate identification, quantification, and structural elucidation of metabolites formed through various biotransformation pathways.
| Analytical Method | Application | Sensitivity | Specificity | Primary Function |
|---|---|---|---|---|
| Liquid Chromatography Time-of-Flight Mass Spectrometry | Initial metabolite screening and identification | High | High | Discovery |
| Liquid Chromatography Tandem Mass Spectrometry | Quantification and confirmation | Very High | Very High | Quantification |
| Multiple Reaction Monitoring | Selective metabolite detection | Very High | Very High | Monitoring |
| Authentic Standards | Metabolite structure confirmation | High | Very High | Confirmation |
| Fragmentation Analysis | Structural elucidation | Moderate | High | Structure determination |
| Retention Time Analysis | Metabolite separation and identification | High | Moderate | Separation |
Liquid chromatography time-of-flight mass spectrometry serves as the primary screening tool for initial metabolite detection and identification [1] [2]. This technique provides accurate mass measurements and enables the detection of metabolites based on their exact molecular masses [1]. The high resolution and mass accuracy of time-of-flight analyzers facilitate the determination of molecular formulas and preliminary structural assignments [1].
Liquid chromatography tandem mass spectrometry represents the gold standard for metabolite quantification and confirmation [1] [2]. This technique employs multiple reaction monitoring modes that provide high selectivity and sensitivity for specific metabolite transitions [1]. The fragmentation patterns generated through collision-induced dissociation provide structural information that enables definitive metabolite identification [1].
Multiple reaction monitoring protocols have been developed for each identified metabolite, with optimized collision energies and sample cone voltages [1] [2]. For furathiocarb and its hydroxylated/sulfoxidated metabolites, higher collision energies of 20 electron volts were found optimal for ion analysis, while most other detected compounds required 10-15 electron volts [1].
Authentic standards play a crucial role in metabolite confirmation and quantification [1] [2]. Six metabolites in the carbofuran pathway were definitively identified using authentic standards: carbofuran, 3-hydroxycarbofuran, 3-ketocarbofuran, 3-keto-7-phenolcarbofuran, 3-hydroxy-7-phenolcarbofuran, and 7-phenolcarbofuran [1]. The availability of authentic standards enables accurate quantification and validates the identity of detected metabolites [1].
Fragmentation analysis provides essential structural information for metabolite identification [1] [2]. Due to significant in-source fragmentation, certain metabolites such as 3-hydroxycarbofuran and 3-hydroxy-7-phenolcarbofuran were quantified as protonated dehydrated molecules [M−H₂O+H]⁺ [1]. The fragmentation patterns enable differentiation between structurally similar metabolites and provide confidence in metabolite assignments [1].
Retention time analysis enables metabolite separation and preliminary identification based on chromatographic behavior [1] [2]. The hydroxylated/sulfoxidated metabolite A elutes at retention time 11.44 minutes, while metabolite B elutes at 11.64 minutes, allowing temporal separation during liquid chromatographic analysis [1]. Retention time reproducibility enables reliable metabolite identification across multiple analytical runs [1].
The analytical methodologies demonstrate excellent performance characteristics for furathiocarb metabolite analysis [1] [2]. The conversion percentage at the lowest concentration of 2.5 micromolar in human hepatic microsomes was 5.5%, indicating adequate sensitivity for metabolic studies [3]. The linear dynamic range extends from 2.5 to 300 micromolar, covering physiologically relevant concentrations for kinetic parameter determination [1] [3].
Sample preparation protocols involve termination of enzymatic reactions with ice-cold acetonitrile containing internal standards [1] [2]. Carbaryl serves as the internal standard with a multiple reaction monitoring transition of 202.00 > 145.00, sample cone voltage of 25 volts, collision energy of 15 electron volts, and retention time of 9.8 minutes [3]. This internal standard approach enables compensation for matrix effects and extraction efficiency variations [1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard